molecular formula C6H11Na2O9P B8083003 D-Mannose-6-phosphate, Disodium Salt

D-Mannose-6-phosphate, Disodium Salt

Cat. No.: B8083003
M. Wt: 304.10 g/mol
InChI Key: CHIBNKGHYAQTQY-UHFFFAOYSA-L
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Description

D-Mannose-6-phosphate, Disodium Salt is a chemical compound with the molecular formula C6H11Na2O9P. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phosphate group attached to a tetrahydroxyoxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate typically involves the phosphorylation of a tetrahydroxyoxane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus oxychloride and sodium hydroxide. The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

D-Mannose-6-phosphate, Disodium Salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphate esters, while reduction can produce different hydroxylated derivatives.

Scientific Research Applications

D-Mannose-6-phosphate, Disodium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is utilized in biochemical assays and as a substrate in enzymatic reactions.

    Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its activity, allowing it to participate in phosphorylation reactions and other biochemical processes. The compound can modulate various signaling pathways and enzymatic activities, leading to its diverse biological effects.

Comparison with Similar Compounds

D-Mannose-6-phosphate, Disodium Salt can be compared with other similar compounds, such as:

    Disodium adenosine monophosphate: Both compounds contain phosphate groups, but they differ in their overall structure and specific applications.

    Disodium uridine monophosphate: Similar in containing a phosphate group, but with different nucleoside components and biological roles.

The uniqueness of disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate lies in its specific structure and the range of reactions it can undergo, making it a valuable compound in various scientific fields.

Biological Activity

D-Mannose-6-phosphate, disodium salt (DMDSP), is a biologically significant compound involved in various metabolic processes in eukaryotic organisms, including humans. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of D-Mannose-6-Phosphate

D-Mannose-6-phosphate is a hexose phosphate derivative that plays a crucial role in carbohydrate metabolism. It is synthesized from D-mannose through the action of hexokinase enzymes and can be converted into fructose-6-phosphate via mannose-6-phosphate isomerase. These reactions are vital for energy production and the biosynthesis of glycoproteins and glycolipids essential for cellular functions .

Biological Functions

  • Metabolic Pathways :
    • DMDSP participates in several enzymatic reactions, contributing to the pentose phosphate pathway, which is critical for generating NADPH and ribose-5-phosphate, essential for nucleotide synthesis .
  • Role in Cellular Processes :
    • DMDSP has been identified as a competitive inhibitor of pinocytosis for human platelet beta-glucuronidase, indicating its involvement in cellular uptake mechanisms .
    • It acts as a recognition marker for enzymes involved in the pinocytosis process by fibroblasts, highlighting its role in cellular signaling and metabolism .
  • Anti-Aging Properties :
    • Recent studies have shown that DMDSP can improve skin biomechanical properties and exhibit anti-aging effects by reorganizing the collagen network in the dermis. Clinical trials demonstrated significant reductions in wrinkles and improvements in skin texture after treatment with formulations containing mannose-6-phosphate complexes .

Case Studies

  • Clinical Study on Skin Aging :
    • A study involving normal human dermal fibroblasts treated with DMDSP demonstrated enhanced cellular proliferation and improved collagen synthesis. The treatment resulted in measurable improvements in skin elasticity and hydration levels, suggesting its potential as an anti-aging agent .
  • Metabolomic Analysis :
    • A metabolomic study indicated that DMDSP significantly correlates with various phenotypic traits in persimmon fruit, suggesting its role in plant metabolism and potential applications in food science . The study highlighted that DMDSP could influence flavor profiles by affecting sugar accumulation patterns.

The biological activity of D-Mannose-6-phosphate can be attributed to several mechanisms:

  • Enzymatic Interactions : It serves as a substrate for key enzymes involved in carbohydrate metabolism, facilitating energy production.
  • Cell Signaling : By acting as a recognition marker, it influences cellular uptake processes, thereby affecting nutrient absorption and cellular responses to external stimuli.
  • Antioxidant Effects : The compound has been shown to protect proteins from oxidative stress, which is crucial for maintaining cellular integrity and function .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Metabolic RoleInvolved in pentose phosphate pathway
Cellular UptakeInhibitor of pinocytosis for specific enzymes
Anti-Aging EffectsImproves skin biomechanical properties
Correlation with Plant TraitsInfluences sugar accumulation in fruits

Properties

IUPAC Name

disodium;(3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIBNKGHYAQTQY-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954685
Record name Disodium 6-O-phosphonatohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33068-18-7
Record name Disodium 6-O-phosphonatohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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